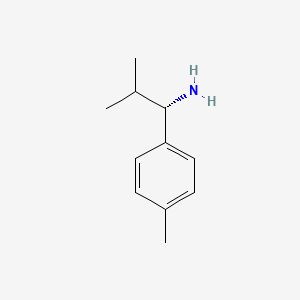
(S)-2-Methyl-1-(P-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1-(P-tolyl)propan-1-amine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its enantiomeric purity and is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(P-tolyl)propan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. Another method includes the use of transaminases for the enantioselective synthesis of the compound from prochiral ketones .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and metal catalysts to achieve high enantiomeric excess and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methyl-1-(P-tolyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
Scientific Research Applications
(S)-2-Methyl-1-(P-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(P-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
(S)-1-Phenylpropan-2-amine: Known for its stimulant properties and use in treating attention deficit hyperactivity disorder.
(S)-Fluoxetine: An antidepressant that functions as a selective serotonin reuptake inhibitor .
Uniqueness: (S)-2-Methyl-1-(P-tolyl)propan-1-amine is unique due to its specific chiral configuration and its role as an intermediate in the synthesis of various biologically active compounds. Its enantiomeric purity and specific interactions with molecular targets distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
DCGCLQGIZXOQQO-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



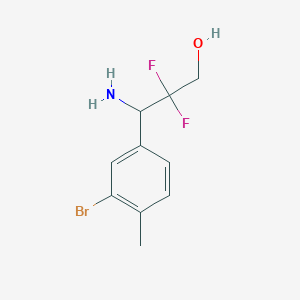
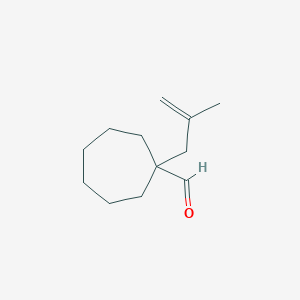
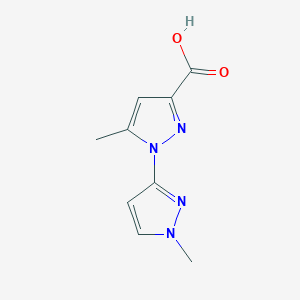
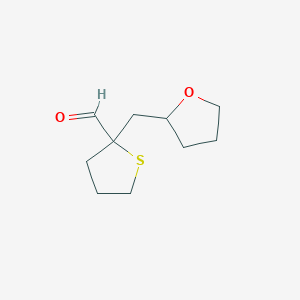


![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
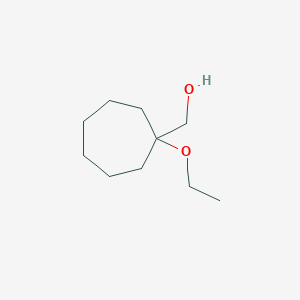
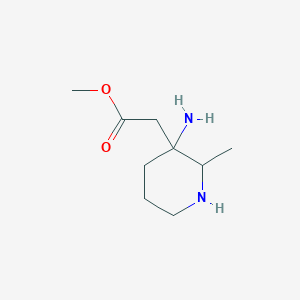
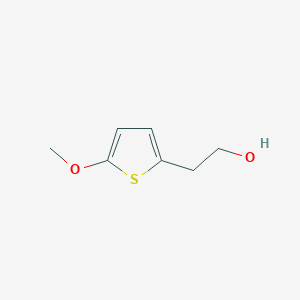
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
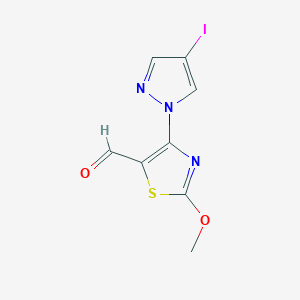
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
